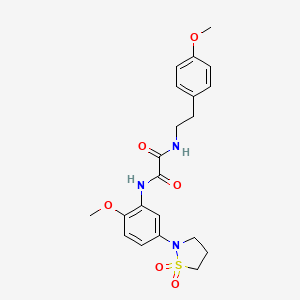

![molecular formula C21H13ClN4O B2973657 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide CAS No. 361173-77-5](/img/structure/B2973657.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” is a derivative of quinazoline, a class of organic compounds known as quinazolinamines . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . They are found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions are commonly used . The specific synthesis process for “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” is not explicitly mentioned in the search results.Molecular Structure Analysis

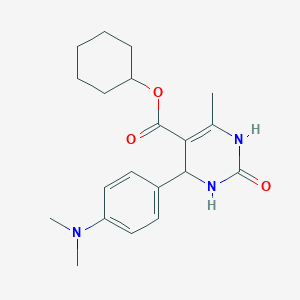

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure of “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” would include these features, along with additional substituents that give it its unique properties.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, aza-Wittig reactions, and other types of reactions . The specific chemical reactions involving “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new medications with potential antibacterial, antifungal, and anti-inflammatory properties .

Green Chemistry

In the pursuit of environmentally friendly chemical processes, this compound has been synthesized under metal-free and solvent-free conditions, which is a significant step towards sustainable chemistry practices .

Molecular Docking Studies

The compound’s intricate structure allows it to be used in molecular docking studies, particularly as a potential inhibitor for enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .

Anticancer Research

Derivatives of this compound have shown promise in anticancer research, particularly in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines .

Computational Chemistry

The compound is also used in computational studies to understand its interaction with biological targets, which is crucial for drug design and discovery .

Catalysis

Its derivatives have been explored as catalysts in various chemical reactions, contributing to the development of new synthetic pathways for complex organic molecules .

Antimicrobial Activity

Research into the antimicrobial properties of this compound and its derivatives is ongoing, with the potential to develop new antibiotics to combat resistant bacterial strains .

Biological Activity Profiling

The compound is used in profiling the biological activity of new chemical entities, helping to identify potential therapeutic effects and pharmacological profiles .

Safety And Hazards

Zukünftige Richtungen

Quinazoline derivatives continue to attract significant interest due to their wide range of biological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs, particularly for anticancer potency . The future research on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” could focus on further exploring its biological activities and optimizing its synthesis process.

Eigenschaften

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4O/c22-14-11-9-13(10-12-14)20(27)25-21-24-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)26(19)21/h1-12H,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKAQXBEOWIGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2973582.png)

![(3aR,6aR)-Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2973587.png)

![2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2973588.png)

![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)

![2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2973591.png)

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2973592.png)